![molecular formula C₈H₁₂N₄O₅ B1147451 5-Aza-2'-deoxy-6-oxo Cytidine CAS No. 106966-55-6](/img/structure/B1147451.png)
5-Aza-2'-deoxy-6-oxo Cytidine
描述
5-Aza-2’-deoxy-6-oxo Cytidine, also known as 6-Amino-3-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione, is a synthetic nucleoside analog. It is a derivative of cytidine, where the carbon atom at the 5-position of the cytosine ring is replaced by a nitrogen atom. This compound is primarily known for its role as a DNA methyltransferase inhibitor, making it a significant agent in epigenetic therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aza-2’-deoxy-6-oxo Cytidine involves multiple steps, starting from the appropriate sugar and base precursors. One common method includes the reaction of 2-deoxy-D-ribose with 5-azacytosine under acidic conditions to form the nucleoside analog . The reaction typically requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of 5-Aza-2’-deoxy-6-oxo Cytidine often involves large-scale synthesis using similar chemical routes but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors and purification systems to handle the compound’s sensitivity to light and moisture.
化学反应分析
Types of Reactions
5-Aza-2’-deoxy-6-oxo Cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the cytidine analog.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the cytidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation .
Major Products
The major products formed from these reactions include various substituted cytidine analogs, which can have different biological activities and properties .
科学研究应用
Hematological Malignancies
5-Aza-2'-deoxy-6-oxo Cytidine has been extensively studied for its efficacy in treating hematological cancers such as leukemia and myelodysplastic syndromes (MDS). Clinical trials have demonstrated that it can induce remission in patients with acute myeloid leukemia (AML) and MDS by reactivating silenced tumor suppressor genes and promoting differentiation of malignant cells .
Case Study:
A Phase II trial evaluated the combination of this compound with other agents like amsacrine or idarubicin in patients with relapsed acute leukemia. Results indicated improved survival rates compared to supportive care alone .
Solid Tumors
The compound has also shown promise in treating solid tumors, including breast cancer. In vitro studies revealed that treatment with this compound promoted epithelial-mesenchymal transition (EMT) in breast cancer cell lines, indicating its potential role in altering tumor behavior.
Data Table: Efficacy of this compound in Cancer Treatment
Cancer Type | Study Type | Outcome |
---|---|---|
Acute Myeloid Leukemia | Clinical Trial | Induction of remission in 53% of patients |
Myelodysplastic Syndromes | Clinical Trial | Improved survival rates compared to controls |
Breast Cancer | In Vitro Study | Induction of EMT and altered gene expression |
Applications in Molecular Biology
This compound is utilized as a tool for studying gene expression regulation through epigenetic modifications. By inhibiting DNA methylation, researchers can investigate the roles of specific genes in cellular processes and disease mechanisms.
Genomic Studies
Research has shown that treatment with this compound leads to genome-wide hypomethylation, which can be particularly useful in studying epigenetic variations in model organisms such as rice seedlings.
Applications Beyond Oncology
In addition to its antitumor properties, this compound has been explored for its antiviral effects. Its ability to modulate gene expression may also have implications for treating viral infections by reactivating host antiviral responses.
作用机制
5-Aza-2’-deoxy-6-oxo Cytidine exerts its effects by incorporating into DNA during replication. Once incorporated, it inhibits DNA methyltransferase, leading to the demethylation of DNA. This demethylation can reactivate tumor suppressor genes that have been silenced by hypermethylation, thereby inhibiting cancer cell growth and inducing apoptosis .
相似化合物的比较
Similar Compounds
5-Azacytidine: Another nucleoside analog with similar DNA methyltransferase inhibitory properties.
Decitabine: A deoxy derivative of 5-azacytidine, also used in the treatment of myelodysplastic syndromes and acute myeloid leukemia
Uniqueness
5-Aza-2’-deoxy-6-oxo Cytidine is unique due to its specific incorporation into DNA and its potent inhibitory effect on DNA methyltransferase. It is approximately ten times more potent than 5-azacytidine, making it a more effective agent in epigenetic therapy .
生物活性
5-Aza-2'-deoxy-6-oxo Cytidine, commonly referred to as decitabine, is a nucleoside analog that has garnered significant attention in the field of epigenetic research and cancer therapy. This compound is primarily recognized for its ability to inhibit DNA methyltransferases (DNMTs), which are enzymes responsible for adding methyl groups to DNA, thereby regulating gene expression.
The biological activity of this compound is primarily linked to its incorporation into DNA, where it acts as a potent inhibitor of DNMTs. This inhibition leads to a reduction in DNA methylation levels, which can reactivate silenced genes associated with tumor suppression and other critical cellular functions. The compound's structure allows it to mimic cytidine, facilitating its incorporation during DNA synthesis. Once incorporated, it forms covalent bonds with DNMTs, effectively trapping these enzymes and preventing them from methylating adjacent cytosines in the DNA strand .
Research Findings
Numerous studies have investigated the effects of this compound on various cancer cell lines. Below is a summary of key findings:
Case Studies
- Acute Myeloid Leukemia (AML) : Clinical trials have demonstrated that decitabine can significantly improve outcomes in patients with AML by reactivating genes that control cell growth and differentiation. The compound was shown to induce remission in a subset of patients who had previously failed other treatments .
- Myelodysplastic Syndromes (MDS) : Decitabine has been extensively studied for its efficacy in treating MDS, a condition characterized by ineffective hematopoiesis and a high risk of progression to AML. In clinical settings, decitabine treatment led to improved blood counts and reduced transfusion dependency.
- Combination Therapies : Research has explored the synergistic effects of decitabine when combined with other therapies such as histone deacetylase inhibitors (HDACi). For example, one study showed that combining decitabine with an HDAC inhibitor resulted in increased apoptosis in prostate cancer cells compared to either treatment alone .
Safety and Toxicity
While this compound is effective in reducing methylation and promoting gene expression, it is not without side effects. Common adverse effects include myelosuppression, leading to anemia, thrombocytopenia, and neutropenia. These effects necessitate careful monitoring during treatment .
属性
IUPAC Name |
6-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6-10-7(15)12(8(16)11-6)5-1-3(14)4(2-13)17-5/h3-5,13-14H,1-2H2,(H3,9,10,11,15,16)/t3-,4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMNLQJDDNSSFQ-UOWFLXDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C(=O)NC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C(=O)NC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747063 | |
Record name | 6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106966-55-6 | |
Record name | 6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。